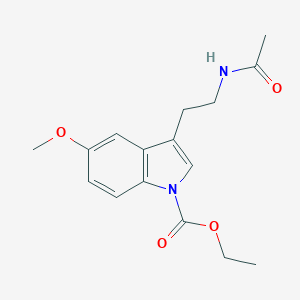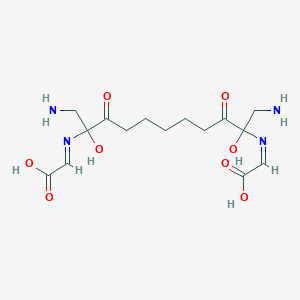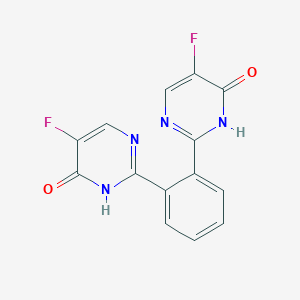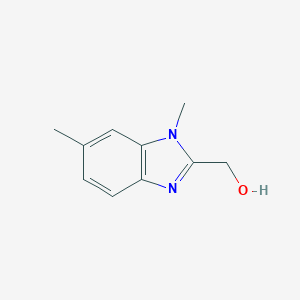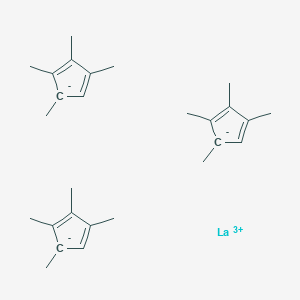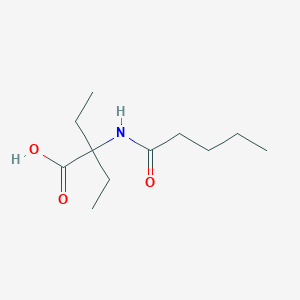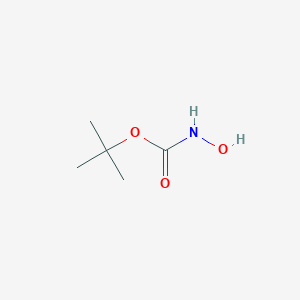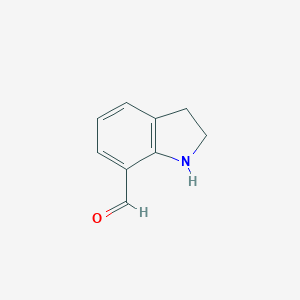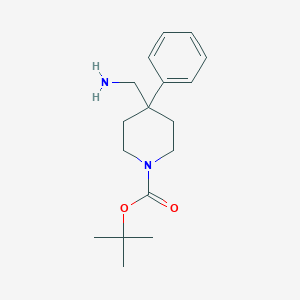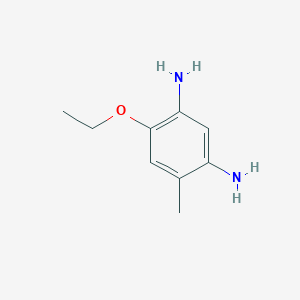
4-Ethoxy-6-methylbenzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-6-methylbenzene-1,3-diamine, also known as 4-Ethoxy-6-methylaniline or EMEDA, is an organic compound with the chemical formula C9H14N2O. It is a colorless to light yellow liquid with a faint odor and is used in various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine is not well understood. However, it is believed to act as a nucleophile and form covalent bonds with other molecules. It has been shown to react with various electrophiles, such as alkyl halides, acyl halides, and epoxides.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine. However, it has been reported to have antifungal and antibacterial properties. It has also been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine in lab experiments is its relatively low cost and easy availability. However, its use is limited by its potential toxicity and lack of information on its safety profile.
Direcciones Futuras
There are several future directions for research on 4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine. One direction is the development of new synthetic methods for the compound and its derivatives. Another direction is the investigation of its potential applications in drug discovery and development. Additionally, further research is needed to understand its mechanism of action and its potential toxicity.
Métodos De Síntesis
The synthesis of 4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine involves the reaction of 4-nitro-2-methylaniline with ethanol and hydrogen gas in the presence of a palladium catalyst. The resulting product is then reduced with sodium borohydride to obtain 4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine.
Aplicaciones Científicas De Investigación
4-Ethoxy-6-methylbenzene-1,3-diamineethylbenzene-1,3-diamine has been widely used in scientific research as a starting material for the synthesis of various organic compounds. It has been used in the development of new drugs, such as antitumor agents and antibiotics. It has also been used in the synthesis of dyes, pigments, and other organic compounds.
Propiedades
Número CAS |
141614-04-2 |
|---|---|
Nombre del producto |
4-Ethoxy-6-methylbenzene-1,3-diamine |
Fórmula molecular |
C9H14N2O |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
4-ethoxy-6-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C9H14N2O/c1-3-12-9-4-6(2)7(10)5-8(9)11/h4-5H,3,10-11H2,1-2H3 |
Clave InChI |
AYAKPRUPZTWPLK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)N)N |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



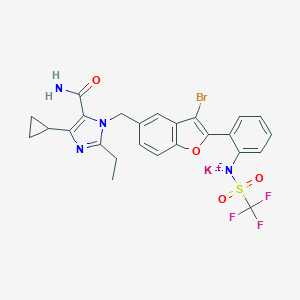
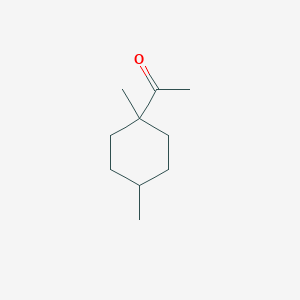

![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)
